N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its adamantane core, which is a highly symmetrical polycyclic cage structure
Preparation Methods
The synthesis of N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the adamantylation of carboxylic acid amides using 1-adamantyl nitrate in sulfuric acid media . This method is advantageous for preparing antiviral drugs and other biologically active compounds. Industrial production methods often involve heating the starting reagents in a medium of trifluoroacetic acid or using manganese catalysts .
Chemical Reactions Analysis
N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be carried out using halogen derivatives of the adamantane series.
Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core allows the compound to penetrate cell membranes effectively, enhancing its bioavailability. It can disrupt various enzymes and pathways, leading to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
N-(1-ADAMANTYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral activity against Influenza A.
N-(1-adamantyl)-2-chloroacetamide: Used in the synthesis of biologically active aminoamides.
1,3-dehydroadamantane: Utilized in organic synthesis applications.
The uniqueness of this compound lies in its trifluoromethyl and pyrazole moieties, which enhance its chemical stability and biological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3O/c1-23-12(11(17)13(22-23)16(18,19)20)14(24)21-15-5-8-2-9(6-15)4-10(3-8)7-15/h8-10H,2-7H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVQOCRZDRPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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